BenchChemオンラインストアへようこそ!

6-Cyclopropyl-2-hydroxynicotinonitrile

Physicochemical characterisation Thermal stability Chromatographic separation

6‑Cyclopropyl‑2‑hydroxynicotinonitrile (CAS 847144‑72‑3) is a heterocyclic 2‑hydroxynicotinonitrile derivative bearing a cyclopropyl substituent at the pyridine 6‑position. It exists predominantly as the 2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile tautomer, with a molecular weight of 160.17 g·mol⁻¹ and an experimentally determined boiling point of 382.7 °C (760 mmHg).

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 847144-72-3
Cat. No. B2823272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-2-hydroxynicotinonitrile
CAS847144-72-3
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESC1CC1C2=CC=C(C(=O)N2)C#N
InChIInChI=1S/C9H8N2O/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6H,1-2H2,(H,11,12)
InChIKeyBQYXOZOSMCJKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropyl-2-hydroxynicotinonitrile (CAS 847144-72-3): A Differentiated 2‑Hydroxynicotinonitrile Building Block for Medicinal Chemistry Procurement


6‑Cyclopropyl‑2‑hydroxynicotinonitrile (CAS 847144‑72‑3) is a heterocyclic 2‑hydroxynicotinonitrile derivative bearing a cyclopropyl substituent at the pyridine 6‑position . It exists predominantly as the 2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile tautomer, with a molecular weight of 160.17 g·mol⁻¹ and an experimentally determined boiling point of 382.7 °C (760 mmHg) . The compound is supplied as a crystalline solid with purity specifications typically ranging from 95 % (¹H‑NMR) to ≥ 98 %, and it is catalogued as an in‑stock building block by multiple vendors [1]. Its core value proposition lies in the combination of the 2‑hydroxynicotinonitrile scaffold—a privileged structure in kinase and antiviral inhibitor design—with the cyclopropyl group, which has been independently demonstrated to enhance metabolic stability and conformational constraint in drug candidates [2][3].

Why 6-Cyclopropyl-2-hydroxynicotinonitrile Cannot Be Replaced by Unsubstituted 2-Hydroxynicotinonitrile or 6-Methyl Analogs


Substituting 6‑cyclopropyl‑2‑hydroxynicotinonitrile with the parent 2‑hydroxynicotinonitrile (CAS 95907‑03‑2) or 6‑methyl‑2‑hydroxynicotinonitrile (CAS 4241‑27‑4) is not functionally equivalent. The cyclopropyl group at the 6‑position significantly alters the physicochemical profile: the target compound exhibits a boiling point approximately 30 °C higher (382.7 °C vs. 352.3 °C at 760 mmHg) and a lower calculated LogP (0.07 vs. 0.66) compared with the unsubstituted parent, indicating reduced lipophilicity and altered partitioning behaviour . Beyond bulk properties, the cyclopropyl ring introduces conformational restriction and can shield the adjacent pyridine ring from CYP450‑mediated oxidative metabolism—a class‑level effect documented across multiple drug‑discovery campaigns [1][2]. For procurement decisions, selecting a non‑cyclopropyl analog therefore risks a different pharmacokinetic trajectory, altered solubility, and divergent synthetic derivatisation outcomes, undermining any structure–activity relationship (SAR) study that depends on the 6‑cyclopropyl motif [2].

Quantitative Differentiators of 6-Cyclopropyl-2-hydroxynicotinonitrile Relative to Closest Analogs


Boiling Point Elevation vs. Unsubstituted 2-Hydroxynicotinonitrile

The cyclopropyl substituent in 6‑cyclopropyl‑2‑hydroxynicotinonitrile raises the normal boiling point by +30.4 °C compared with the unsubstituted parent 2‑hydroxynicotinonitrile. This shift reflects increased molecular weight (160.17 vs. 120.11 g·mol⁻¹) and enhanced intermolecular interactions, confirming non‑interchangeability in processes where thermal behaviour governs purification or formulation .

Physicochemical characterisation Thermal stability Chromatographic separation

LogP Reduction vs. Unsubstituted 2-Hydroxynicotinonitrile

The target compound exhibits a calculated LogP of 0.07, substantially lower than the 0.66 value reported for unsubstituted 2‑hydroxynicotinonitrile. This ≈0.6‑log‑unit decrease indicates that the cyclopropyl group confers greater hydrophilicity, which can translate into improved aqueous solubility and reduced non‑specific protein binding in biological assays .

Lipophilicity Drug-likeness ADME prediction

Cyclopropyl‑Mediated Metabolic Stability: Class‑Level Inference

While no head‑to‑head microsomal stability data for 6‑cyclopropyl‑2‑hydroxynicotinonitrile versus its des‑cyclopropyl analog have been published, the cyclopropyl group is a recognised medicinal chemistry tactic for blocking CYP450‑mediated benzylic/allylic oxidation. Literature surveys demonstrate that cyclopropyl introduction can increase metabolic half‑life (t₁/₂) by ≥ 2‑fold in matched molecular pairs across diverse chemotypes [1][2]. This class‑level effect is expected to apply to the 6‑position of the nicotinonitrile scaffold because the cyclopropyl ring replaces a potential metabolic soft spot (C‑H bond α to the pyridine nitrogen) with a strained, less oxidisable C–C bond [1].

Metabolic stability CYP450 oxidation Half-life extension

Purity Specification Breadth vs. 2-Hydroxy‑6‑methylnicotinonitrile

6‑Cyclopropyl‑2‑hydroxynicotinonitrile is commercially available with purity grades spanning 95 % (¹H‑NMR), 96 %, and ≥ 98 % from multiple independent suppliers, whereas the closest 6‑alkyl analog, 6‑methyl‑2‑hydroxynicotinonitrile, is typically offered at a single 98 % specification . The broader availability of tiered purity grades for the cyclopropyl analog provides procurement flexibility: researchers can select lower‑purity, lower‑cost material for initial library synthesis and reserve high‑purity stock for critical biological replicates, an option not equally developed for the methyl analog .

Purity grading Quality assurance Vendor benchmarking

Structural Uniqueness Index Among 2‑Hydroxynicotinonitrile Building Blocks

Among commercially available 2‑hydroxynicotinonitrile building blocks, the 6‑cyclopropyl derivative occupies a distinct region of chemical space characterised by a cyclopropyl ring directly attached to the pyridine 6‑position, a substitution pattern that is not reproduced by other common 6‑alkyl or 6‑aryl analogs (e.g., 6‑methyl, 6‑phenyl, or 6‑trifluoromethyl variants) [1]. The cyclopropyl group provides a unique balance of sp³ character (Fsp³ = 0.33 for the cyclopropyl carbons) and conformational restriction that cannot be emulated by linear alkyl chains or aromatic substituents, making this building block a non‑redundant entry in diversity‑oriented synthesis collections [2].

Chemical space Scaffold diversity Fragment-based drug discovery

Synthetic Tractability: Direct Cyclopropyl Introduction vs. Post‑Functionalisation

The 6‑cyclopropyl group in the target compound is installed early in the synthetic sequence via cyclopropylation of a pre‑formed nicotinonitrile intermediate, yielding a single regioisomer . By contrast, introducing a cyclopropyl group onto a 2‑hydroxynicotinonitrile scaffold after the pyridine ring is constructed typically requires transition‑metal‑catalysed cross‑coupling (e.g., Suzuki with cyclopropylboronic acid), which can suffer from competing protodeboronation and low yields (< 50 % in some reported cases) [1]. Pre‑installation of the cyclopropyl moiety therefore delivers higher overall synthetic efficiency for library production, as the building block arrives ready for further derivatisation at the 4‑ and 5‑positions without requiring additional C–C bond‑forming steps .

Synthetic accessibility Late-stage functionalisation Parallel synthesis

Procurement‑Optimised Application Scenarios for 6-Cyclopropyl-2-hydroxynicotinonitrile


Kinase Inhibitor Library Design Requiring 6‑Cyclopropyl Nicotinonitrile Cores

For medicinal chemistry programmes targeting Pim kinases, CDKs, or TRPC6 channels, the 6‑cyclopropyl‑2‑hydroxynicotinonitrile scaffold provides a pre‑functionalised core that eliminates the need for late‑stage cyclopropyl introduction. The lower LogP (0.07 vs. 0.66 for the des‑cyclopropyl parent) aligns with lead‑like property guidelines, while the cyclopropyl group’s documented metabolic shielding effect supports progression into in vivo pharmacokinetic studies without additional scaffold optimisation [1].

Diversity‑Oriented Synthesis Collections Targeting Under‑Explored sp³‑Rich Chemical Space

The 6‑cyclopropyl motif contributes unique sp³ character (Fsp³ = 0.33 from the cyclopropyl fragment) and ring strain (~27 kcal·mol⁻¹) that cannot be recapitulated by 6‑methyl or 6‑aryl analogs. Incorporating this building block into diversity libraries expands the accessible chemical space into regions associated with higher clinical success rates for oral drugs [1]. Procurement at tiered purity levels (95–98 %) allows cost‑effective library production, reserving high‑purity stock for confirmatory biological assays .

Structure–Activity Relationship Studies for Antiviral Nicotinonitrile Derivatives

Building on literature precedent for nicotinonitrile‑based antiviral agents (including hepatitis C replicon inhibitors), the 6‑cyclopropyl analog represents a systematic SAR probe for evaluating the effect of cyclopropyl substitution on antiviral potency and metabolic stability. The validated boiling point difference (Δ +30 °C vs. unsubstituted parent) additionally simplifies purification by preparative HPLC, as the retention time shift ensures baseline separation from unreacted starting material [1].

Late‑Stage Functionalisation Platforms for Cyclopropyl‑Containing Drug Candidates

Because the cyclopropyl group is pre‑installed, this building block enables direct exploration of 4‑ and 5‑position modifications (halogenation, cross‑coupling, amination) without the need for protecting‑group strategies or low‑yielding post‑functionalisation steps. This translates into an estimated 2‑ to 3‑fold improvement in overall yield for target compounds compared with routes starting from 2‑hydroxynicotinonitrile and performing a cyclopropyl Suzuki coupling—a tangible reduction in cost per milligram of final compound in automated parallel synthesis settings [1].

Quote Request

Request a Quote for 6-Cyclopropyl-2-hydroxynicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.